3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes multiple methyl and propyl groups attached to the pyrazole rings. Pyrazole derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carbaldehyde with 3-methyl-1-propyl-1H-pyrazole-5-amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvent-free conditions or green solvents can also be employed to minimize environmental impact. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methylpyrazole: A simpler pyrazole derivative with similar structural features.
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents.
Uniqueness
3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific combination of methyl and propyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C16H27N5 |
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Molecular Weight |
289.42 g/mol |
IUPAC Name |
3-methyl-1-(2-methylpropyl)-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C16H27N5/c1-6-7-21-15(8-13(4)18-21)9-17-16-11-20(10-12(2)3)19-14(16)5/h8,11-12,17H,6-7,9-10H2,1-5H3 |
InChI Key |
QOBOKUWSJSBLPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNC2=CN(N=C2C)CC(C)C |
Origin of Product |
United States |
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